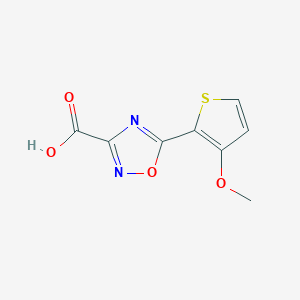
2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethyl group and a hydroxyl group attached to the pyrrolidine ring. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol typically involves the reaction of 2-ethylpyrrolidine with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic attack of the nitrogen atom on the ethylene oxide, followed by ring-opening to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-ethylpyrrolidin-2-yl)ethanal.
Reduction: Formation of 2-(2-ethylpyrrolidin-2-yl)ethane.
Substitution: Formation of 2-(2-ethylpyrrolidin-2-yl)ethyl halides, which can be further functionalized.
Scientific Research Applications
2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: As a reagent in biochemical assays and studies involving nitrogen-containing heterocycles.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with biological targets such as enzymes or receptors. The presence of the hydroxyl group and the pyrrolidine ring suggests potential interactions with hydrogen-bonding sites and hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)ethanol: A similar compound with a hydroxyl group attached to the ethyl chain instead of the pyrrolidine ring.
2-(2-Hydroxyethyl)pyrrolidine: Another derivative with the hydroxyl group directly attached to the pyrrolidine ring.
Uniqueness
2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the pyrrolidine ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other pyrrolidine derivatives and may confer specific properties useful in research and industrial applications .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(2-ethylpyrrolidin-2-yl)ethanol |
InChI |
InChI=1S/C8H17NO/c1-2-8(5-7-10)4-3-6-9-8/h9-10H,2-7H2,1H3 |
InChI Key |
MEVUWDIOGNDETC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCN1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



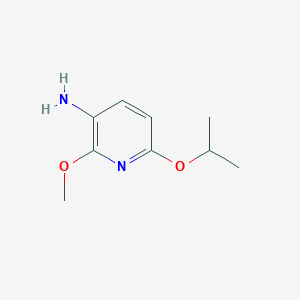
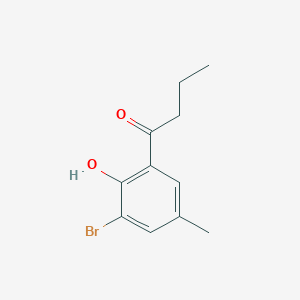
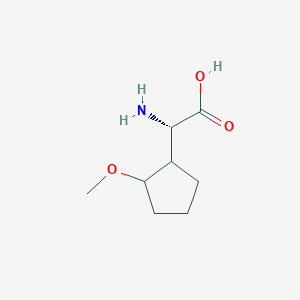
![3-Ethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13298560.png)
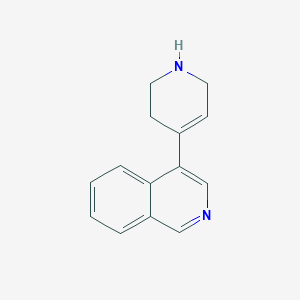
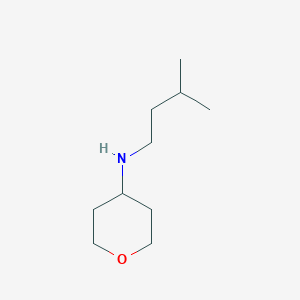


![2-[(4-Chloro-3-methylphenyl)methyl]pyrrolidine](/img/structure/B13298594.png)
![1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol](/img/structure/B13298602.png)
![1-{[1-(Pyridin-4-yl)ethyl]amino}propan-2-ol](/img/structure/B13298608.png)
![1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one](/img/structure/B13298612.png)
